molecular formula C21H21NO3 B1613379 Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate CAS No. 898762-99-7

Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate

Cat. No. B1613379
CAS RN: 898762-99-7
M. Wt: 335.4 g/mol
InChI Key: VUKOMHNSJIWVEO-UHFFFAOYSA-N
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Description

Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is a chemical compound with the molecular formula C21H21NO3 . It is also known by other names such as 3’-carboethoxy-2-(3-pyrrolinomethyl) benzophenone and ethyl 3-[2-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The InChI key for this compound is VUKOMHNSJIWVEO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 335.4 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 7 .

Scientific Research Applications

Chemical Synthesis and Organic Reactions

Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate and its derivatives are utilized in the synthesis of complex organic molecules. For instance, they are key intermediates in the α-alkylation of β-aminobutanoates, which is a method to prepare enantiomerically pure 3-aminobutanoic acid derivatives (Seebach & Estermann, 1987). Such derivatives are important for the synthesis of amino acids and peptides with potential pharmaceutical applications.

Biological Activity

Compounds related to Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate have been studied for their biological activities. For example, derivatives have been investigated as inhibitors of histone deacetylase, highlighting their potential in epigenetic therapies for various diseases (Mai et al., 2004). Another study focused on the serine proteinase inhibitory activity, indicating potential therapeutic applications in clotting disorders (Ohno et al., 1980).

Material Science and Catalysis

The synthesis and applications of Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate also extend to material science, where its derivatives are utilized in the development of new materials and catalysis. For example, certain derivatives have been applied in phosphine-catalyzed annulations, contributing to the efficient synthesis of tetrahydropyridines, which are valuable in the development of materials and catalytic processes (Zhu et al., 2003).

Advanced Organic Synthesis Techniques

The compound and its related chemicals serve as examples of advanced organic synthesis techniques, such as the Diels–Alder reaction and dehydrative aromatization, which are fundamental in the creation of biobased materials and pharmaceuticals (Pacheco et al., 2015). These methods are crucial for the synthesis of complex molecules from simple substrates, demonstrating the compound's role in advancing organic chemistry.

Future Directions

Future research could focus on the synthesis methods, chemical reactions, and potential applications of this compound. Given the biological activities of pyrrole derivatives , this compound could have potential uses in medicinal chemistry.

Mechanism of Action

Mode of Action

It is known that many compounds with a pyrrole moiety, like this one, can interact with various biological targets due to the presence of the nitrogen atom in the pyrrole ring . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Compounds containing a pyrrole moiety have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The downstream effects of these activities on various biochemical pathways would be dependent on the specific targets of the compound.

Result of Action

Given the broad range of biological activities reported for compounds containing a pyrrole moiety , it is likely that this compound could have diverse effects at the molecular and cellular level.

properties

IUPAC Name

ethyl 3-[2-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-2-25-21(24)17-10-7-9-16(14-17)20(23)19-11-4-3-8-18(19)15-22-12-5-6-13-22/h3-11,14H,2,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKOMHNSJIWVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643923
Record name Ethyl 3-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate

CAS RN

898762-99-7
Record name Ethyl 3-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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